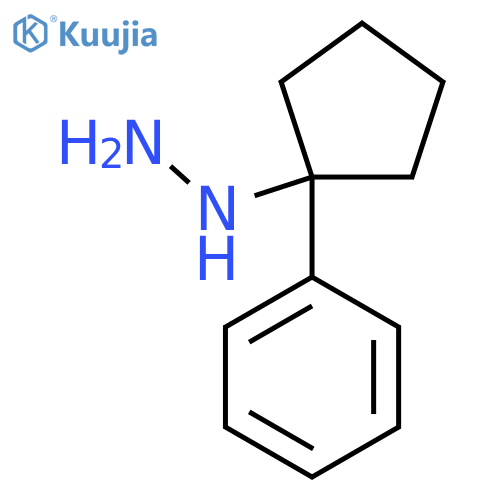Cas no 2229086-59-1 ((1-phenylcyclopentyl)hydrazine)

2229086-59-1 structure
商品名:(1-phenylcyclopentyl)hydrazine
(1-phenylcyclopentyl)hydrazine 化学的及び物理的性質
名前と識別子
-
- (1-phenylcyclopentyl)hydrazine
- EN300-1864921
- 2229086-59-1
-
- インチ: 1S/C11H16N2/c12-13-11(8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,13H,4-5,8-9,12H2
- InChIKey: OCAWIYIFLVSCNE-UHFFFAOYSA-N
- ほほえんだ: N(C1(C2C=CC=CC=2)CCCC1)N
計算された属性
- せいみつぶんしりょう: 176.131348519g/mol
- どういたいしつりょう: 176.131348519g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 38Ų
(1-phenylcyclopentyl)hydrazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1864921-5.0g |
(1-phenylcyclopentyl)hydrazine |
2229086-59-1 | 5g |
$3396.0 | 2023-05-23 | ||
| Enamine | EN300-1864921-2.5g |
(1-phenylcyclopentyl)hydrazine |
2229086-59-1 | 2.5g |
$2295.0 | 2023-09-18 | ||
| Enamine | EN300-1864921-10g |
(1-phenylcyclopentyl)hydrazine |
2229086-59-1 | 10g |
$5037.0 | 2023-09-18 | ||
| Enamine | EN300-1864921-10.0g |
(1-phenylcyclopentyl)hydrazine |
2229086-59-1 | 10g |
$5037.0 | 2023-05-23 | ||
| Enamine | EN300-1864921-0.25g |
(1-phenylcyclopentyl)hydrazine |
2229086-59-1 | 0.25g |
$1078.0 | 2023-09-18 | ||
| Enamine | EN300-1864921-1.0g |
(1-phenylcyclopentyl)hydrazine |
2229086-59-1 | 1g |
$1172.0 | 2023-05-23 | ||
| Enamine | EN300-1864921-0.1g |
(1-phenylcyclopentyl)hydrazine |
2229086-59-1 | 0.1g |
$1031.0 | 2023-09-18 | ||
| Enamine | EN300-1864921-0.5g |
(1-phenylcyclopentyl)hydrazine |
2229086-59-1 | 0.5g |
$1124.0 | 2023-09-18 | ||
| Enamine | EN300-1864921-0.05g |
(1-phenylcyclopentyl)hydrazine |
2229086-59-1 | 0.05g |
$983.0 | 2023-09-18 | ||
| Enamine | EN300-1864921-1g |
(1-phenylcyclopentyl)hydrazine |
2229086-59-1 | 1g |
$1172.0 | 2023-09-18 |
(1-phenylcyclopentyl)hydrazine 関連文献
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
2229086-59-1 ((1-phenylcyclopentyl)hydrazine) 関連製品
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
